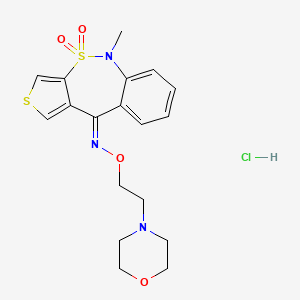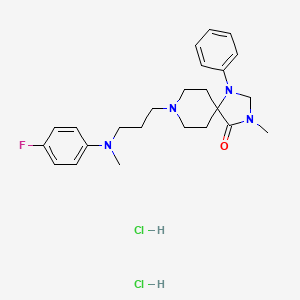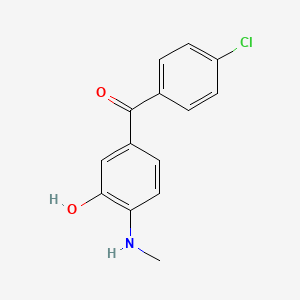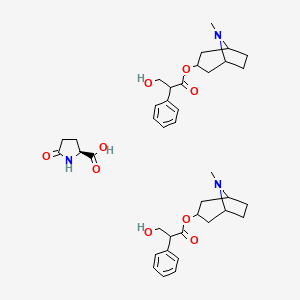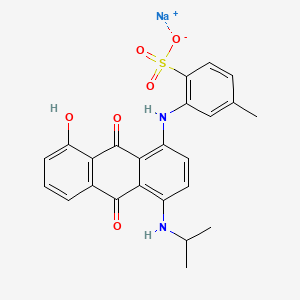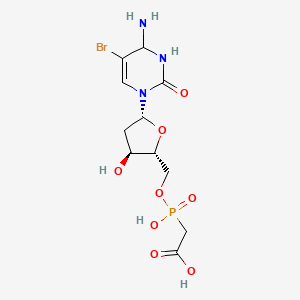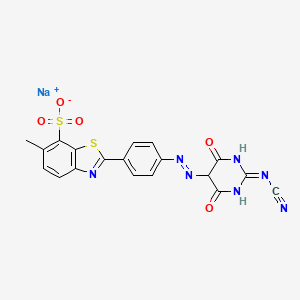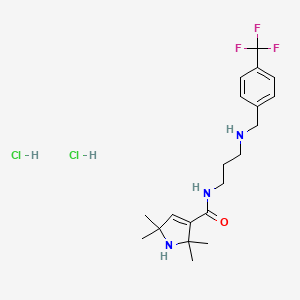
Pyrisoxazole, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrisoxazole, trans-: is a chemical compound with the molecular formula C16H17ClN2O . It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is primarily used as a fungicide to control fungal diseases in various crops, including tomatoes and wheat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of Pyrisoxazole, trans- involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: Pyrisoxazole, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxazole derivatives, while reduction may yield pyridine derivatives .
Scientific Research Applications
Chemistry: Pyrisoxazole, trans- is used in chemical research to study its reactivity and potential as a building block for more complex molecules .
Biology: In biological research, Pyrisoxazole, trans- is used to study its effects on various biological systems, including its potential as an antifungal agent .
Industry: In the agricultural industry, Pyrisoxazole, trans- is used as a fungicide to control fungal diseases in crops, improving yield and quality .
Mechanism of Action
The mechanism of action of Pyrisoxazole, trans- involves inhibiting the growth of pathogenic fungi by affecting the electron transport system of the respiratory chain. This disruption leads to the death of the fungi . The compound targets specific enzymes and pathways involved in fungal respiration, making it an effective antifungal agent .
Comparison with Similar Compounds
Metolachlor: A chiral herbicide used to control weeds.
Metalaxyl: A chiral fungicide used to control fungal diseases in crops.
Acetolachlor: A chiral herbicide used to control weeds.
Uniqueness: Pyrisoxazole, trans- is unique due to its specific stereochemistry and its effectiveness as a fungicide. Unlike some other fungicides, it has a broad spectrum of activity and can control a wide range of fungal pathogens .
Properties
CAS No. |
291771-99-8 |
|---|---|
Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
(3R,5R)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
DHTJFQWHCVTNRY-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Canonical SMILES |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


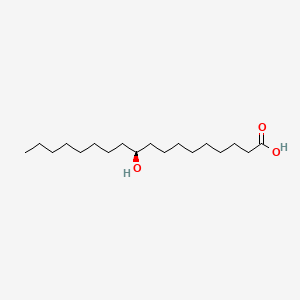
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)

